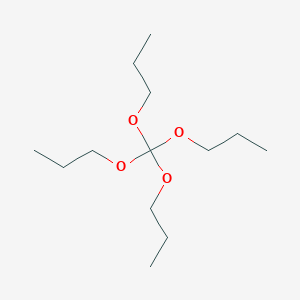
1,2-Dicloro-4-fluoro-5-nitrobenceno
Descripción general
Descripción
1,2-Dichloro-4-fluoro-5-nitrobenzene is a compound that has been studied in nematic solvents . It may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds .
Synthesis Analysis
This compound may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds . It was employed as a solute to investigate the possibility of selective excitation in coupled multispin systems .Molecular Structure Analysis
The molecular formula of 1,2-Dichloro-4-fluoro-5-nitrobenzene is Cl2C6H2(F)NO2 . It has a molecular weight of 209.99 .Chemical Reactions Analysis
1,2-Dichloro-4-fluoro-5-nitrobenzene may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds . It was employed as a solute to investigate the possibility of selective excitation in coupled multispin systems .Physical And Chemical Properties Analysis
The compound has a boiling point of 247 °C and a melting point of 17 °C . It has a density of 1.596 g/mL at 25 °C . The refractive index is 1.575 (lit.) .Aplicaciones Científicas De Investigación
Teoría del Funcional de la Densidad (DFT)
El compuesto “1,2-Dicloro-4-fluoro-5-nitrobenceno” (DFNB) ha sido sometido a estudios de teoría del funcional de la densidad (DFT) utilizando el método B3LYP/6-31+G (d,p) . Este método es una técnica computacional popular utilizada para investigar la estructura electrónica de las moléculas en la química cuántica .
Técnicas Espectroscópicas
DFNB se ha caracterizado utilizando diversas técnicas espectroscópicas, como la espectroscopia de infrarrojo por transformada de Fourier (FT-IR), la espectroscopia de Raman por transformada de Fourier (FT-Raman) y la espectroscopia de resonancia magnética nuclear (RMN) . Estas técnicas proporcionan información valiosa sobre la estructura molecular y el entorno químico del compuesto .
Estudios del Potencial Electrostático Molecular (MEP)
Se han realizado estudios del Potencial Electrostático Molecular (MEP) en DFNB . MEP es una herramienta útil para comprender los sitios de ataque electrofílico y las reacciones nucleofílicas, brindando información sobre la reactividad e interacciones moleculares del compuesto .
Síntesis Combinatoria en Fase Sólida
DFNB puede utilizarse en la síntesis combinatoria en fase sólida de compuestos bis-heterocíclicos . Este proceso es una herramienta poderosa para la generación rápida de grandes bibliotecas de moléculas diversas, lo cual es particularmente útil en el descubrimiento de fármacos .
Investigación de la Excitación Selectiva en Sistemas Multiespín Acoplados
DFNB se ha empleado como soluto para investigar la posibilidad de excitación selectiva en sistemas multiespín acoplados . Esta investigación puede contribuir a la comprensión de la dinámica de espín, lo cual es crucial en áreas como la resonancia magnética nuclear y la computación cuántica .
Fabricación Química
DFNB está disponible comercialmente y se utiliza en la fabricación química . A menudo se utiliza como material de partida o intermedio en la síntesis de otros compuestos químicos .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,2-dichloro-4-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOCDIKCKFOUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336466 | |
| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2339-78-8 | |
| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2339-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methylbenzo[d]oxazole-2(3H)-thione](/img/structure/B1585142.png)











